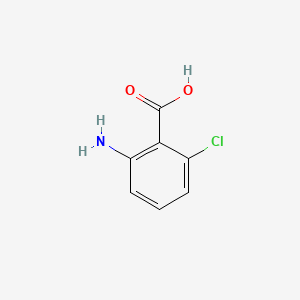

2-Amino-6-chlorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17189. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCPTRGBOVXVCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175761 | |

| Record name | 2-Amino-6-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2148-56-3 | |

| Record name | 2-Amino-6-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2148-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-chlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002148563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2148-56-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-chlorobenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of 2-Amino-6-chlorobenzoic acid. This compound, a vital intermediate in organic synthesis, plays a significant role in the development of pharmaceuticals, agrochemicals, and dyes.

Core Physical and Chemical Properties

This compound, also known as 6-chloroanthranilic acid, is a crystalline powder, typically white to light yellow in appearance.[1] Its molecular structure, consisting of a benzene (B151609) ring substituted with amino, chloro, and carboxylic acid groups, underpins its chemical reactivity and utility in various synthetic applications.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₂ | [2][3][4] |

| Molecular Weight | 171.58 g/mol | [2][4][5] |

| CAS Number | 2148-56-3 | [2][3][4][6] |

| Appearance | White to light yellow crystalline powder | [1][4] |

| Melting Point | 158-160 °C | [1][2][4][6] |

| Boiling Point | 339.3 ± 27.0 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.476 g/cm³ | [7] |

| pKa (Predicted) | 0.97 ± 0.10 | [7] |

| Solubility | Sparingly soluble in water; Soluble in methanol.[1] | |

| Refractive Index (Estimate) | 1.5560 | [2][7] |

| XLogP3 | 1.5 | [8] |

Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of this compound. The following spectral data are available in various databases:

-

¹H NMR Spectrum: Data available.[8]

-

¹³C NMR Spectrum: Data available.[8]

-

Infrared (IR) Spectrum: Data available, typically obtained via KBr-Pellet or ATR-Neat techniques.[8]

-

Mass Spectrum: Electron ionization (EI) mass spectrometry data is available.[3][8][9]

Experimental Protocols

This section details selected experimental procedures for the synthesis and purification of this compound.

Synthesis of this compound from 2-Chloro-6-nitrobenzoic Acid

This common synthetic route involves the reduction of the nitro group of 2-chloro-6-nitrobenzoic acid.

Materials:

-

2-Chloro-6-nitrobenzoic acid

-

Cerium(III) chloride

-

4-hydroxy-3-methoxybenzene ethanol (B145695) solution

-

Potassium chloride solution

-

Potassium bisulfite solution

-

Diammonium hydrogen citrate (B86180) solution

-

Dehydrating agent (e.g., anhydrous sodium sulfate)

-

Brine

-

Pyridine (B92270) solution

-

Ethyl acetate (B1210297)

Procedure:

-

To a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add cerium(III) chloride, 4-hydroxy-3-methoxybenzene ethanol solution, and potassium chloride solution.

-

Heat the mixture to 60-65 °C with stirring.

-

Slowly add a solution of 2-chloro-6-nitrobenzoic acid.

-

Add potassium bisulfite solution and increase the stirring speed, then reflux the mixture for 5-7 hours.[10]

-

Cool the reaction mixture to 15-19 °C to precipitate a solid.

-

Filter the mixture and add diammonium hydrogen citrate solution to the filtrate.

-

Concentrate the filtrate under reduced pressure to precipitate the crude product.

-

Filter the solid and dehydrate it using a suitable dehydrating agent.

-

Wash the solid with brine and pyridine solution.

-

Recrystallize the crude product from an ethyl acetate solution to obtain pure this compound crystals.[1][10]

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

For high-purity applications, recrystallization is a standard purification technique.

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot solvent, such as an ethanol/water mixture.

-

If necessary, perform a hot filtration to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the production of the antibiotic dicloxacillin (B1670480).[11]

Role as an Intermediate for Dicloxacillin

Dicloxacillin is a narrow-spectrum β-lactam antibiotic effective against β-lactamase-producing bacteria like Staphylococcus aureus.[12][13] this compound serves as a precursor for the synthesis of the 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride side chain, which is then coupled with 6-aminopenicillanic acid (6-APA) to form dicloxacillin.[14]

Mechanism of Action of Dicloxacillin

Dicloxacillin, like other penicillin-class antibiotics, inhibits the synthesis of the bacterial cell wall.[12][13] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[15][16][17] By inhibiting this process, dicloxacillin disrupts the integrity of the bacterial cell wall, leading to cell lysis and bacterial death.[15][17]

Caption: Mechanism of action of Dicloxacillin.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its well-defined physical and chemical properties, coupled with established synthetic protocols, make it a reliable starting material for the synthesis of a wide range of complex molecules. A thorough understanding of its characteristics and handling is essential for researchers and professionals working in organic synthesis and drug development.

References

- 1. This compound | 2148-56-3 [chemicalbook.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound, 98% 2148-56-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS#:2148-56-3 | Chemsrc [chemsrc.com]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound | C7H6ClNO2 | CID 75071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Amino-4-chlorobenzoic acid [webbook.nist.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. CN105801443A - Synthesis method of dicloxacillin drug intermediate this compound - Google Patents [patents.google.com]

- 12. Dicloxacillin - Wikipedia [en.wikipedia.org]

- 13. selleckchem.com [selleckchem.com]

- 14. CN108659007B - Preparation method of cylindrical dicloxacillin sodium crystal - Google Patents [patents.google.com]

- 15. Dicloxacillin | isoxazolyl antistaphylococcal and β-Lactam antibiotic | CAS# 3116-76-5 | Dicloxacilline; Dicloxacilina | β-lactamase resistant penicillin similar to oxacillin | InvivoChem [invivochem.com]

- 16. grokipedia.com [grokipedia.com]

- 17. What is the mechanism of Dicloxacillin Sodium? [synapse.patsnap.com]

An In-depth Technical Guide to 2-Amino-6-chlorobenzoic Acid

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Amino-6-chlorobenzoic acid, a compound frequently utilized in organic synthesis, pharmaceutical research, and agrochemical production.

Molecular Properties and Identification

This compound, also known as 6-Chloroanthranilic acid, is a substituted aromatic compound. Its key quantitative data and identifiers are summarized below for researchers and drug development professionals.

| Property | Value | References |

| Molecular Weight | 171.58 g/mol | [1][2][3][4] |

| Molecular Formula | C₇H₆ClNO₂ | [1][2][3][4][5][6] |

| CAS Number | 2148-56-3 | [2][5] |

| IUPAC Name | This compound | [3][6] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 158-190°C | [2][7] |

| SMILES | C1=CC(=C(C(=C1)Cl)C(=O)O)N | [3][6] |

| InChI Key | SZCPTRGBOVXVCA-UHFFFAOYSA-N | [3][6] |

Molecular Structure

The structure of this compound consists of a central benzene (B151609) ring substituted with a carboxylic acid group, an amino group, and a chlorine atom. The substituents are positioned at carbons 1, 2, and 6, respectively.

Caption: Molecular structure of this compound.

Experimental Protocols

While detailed, step-by-step experimental protocols for synthesis and analysis are proprietary and vary by manufacturer, a general synthetic pathway has been described in the literature.

General Synthesis Workflow Overview

The synthesis of this compound can be achieved through the reduction of a nitro-substituted precursor, such as 2-chloro-6-nitrobenzoic acid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. agrochemx.com [agrochemx.com]

- 3. This compound | C7H6ClNO2 | CID 75071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound, 97+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

An In-depth Technical Guide on the Solubility of 2-Amino-6-chlorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-6-chlorobenzoic acid in a range of organic solvents. The data and methodologies presented are intended to support research, development, and formulation activities where this compound is a key intermediate.

Introduction

This compound, also known as 6-chloroanthranilic acid, is a vital building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure consists of a benzoic acid core with an amino and a chloro substituent, conferring it specific chemical properties and reactivity. Understanding its solubility in various organic solvents is critical for process design, purification, and formulation development. This document summarizes quantitative solubility data and details the experimental protocols for its determination.

Physicochemical Properties of this compound

-

Chemical Name: this compound[1]

-

CAS Number: 2148-56-3[1]

-

Molecular Formula: C₇H₆ClNO₂[1]

-

Molecular Weight: 171.58 g/mol [1]

-

Appearance: White to off-white or light yellow crystalline powder[1][2]

-

Melting Point: Approximately 185-190°C[1]; another study reports a melting temperature of 420.96 K (147.81°C)[3]. Differences may arise from purity, experimental method, and conditions[3].

Quantitative Solubility Data

The mole fraction solubility of this compound was determined in fourteen different organic solvents at temperatures ranging from 278.15 K to 323.15 K.[3] The solubility was observed to increase with a rise in temperature across all tested solvents.[3]

The solvents in which this compound exhibits the highest to lowest solubility, in terms of mole fraction, are ranked as follows: NMP > ethanol (B145695) > ethyl acetate (B1210297) > n-propanol > isopropanol (B130326) > n-butanol > EG > isobutanol > n-heptanol > 1-octanol (B28484) > acetonitrile (B52724) > toluene (B28343) > water > cyclohexane.[3][4] The solubility in N-methyl pyrrolidone (NMP) is notably high, being approximately 100 times greater than in water.[3]

Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (K)

| Temperature (K) | NMP | Ethanol | Ethyl Acetate | n-Propanol | Isopropanol | n-Butanol | Ethylene Glycol (EG) | Isobutanol | n-Heptanol | 1-Octanol | Acetonitrile | Toluene | Water | Cyclohexane |

| 278.15 | 0.1032 | 0.0518 | 0.0415 | 0.0312 | 0.0258 | 0.0215 | 0.0188 | 0.0156 | 0.0125 | 0.0102 | 0.0085 | 0.0051 | 0.0011 | 0.0008 |

| 283.15 | 0.1185 | 0.0602 | 0.0489 | 0.0368 | 0.0305 | 0.0256 | 0.0221 | 0.0185 | 0.0148 | 0.0121 | 0.0099 | 0.0060 | 0.0013 | 0.0010 |

| 288.15 | 0.1352 | 0.0701 | 0.0573 | 0.0431 | 0.0359 | 0.0302 | 0.0258 | 0.0218 | 0.0174 | 0.0143 | 0.0115 | 0.0071 | 0.0015 | 0.0012 |

| 293.15 | 0.1539 | 0.0815 | 0.0668 | 0.0503 | 0.0421 | 0.0355 | 0.0301 | 0.0256 | 0.0205 | 0.0168 | 0.0133 | 0.0083 | 0.0018 | 0.0014 |

| 298.15 | 0.1748 | 0.0945 | 0.0776 | 0.0585 | 0.0491 | 0.0415 | 0.0349 | 0.0300 | 0.0240 | 0.0197 | 0.0154 | 0.0097 | 0.0021 | 0.0017 |

| 303.15 | 0.1981 | 0.1093 | 0.0898 | 0.0678 | 0.0570 | 0.0483 | 0.0404 | 0.0349 | 0.0280 | 0.0230 | 0.0178 | 0.0113 | 0.0024 | 0.0020 |

| 308.15 | 0.2241 | 0.1261 | 0.1036 | 0.0783 | 0.0659 | 0.0560 | 0.0467 | 0.0405 | 0.0326 | 0.0268 | 0.0205 | 0.0131 | 0.0028 | 0.0023 |

| 313.15 | 0.2530 | 0.1452 | 0.1192 | 0.0901 | 0.0759 | 0.0646 | 0.0538 | 0.0468 | 0.0377 | 0.0311 | 0.0236 | 0.0152 | 0.0033 | 0.0027 |

| 318.15 | 0.2851 | 0.1668 | 0.1368 | 0.1034 | 0.0872 | 0.0743 | 0.0618 | 0.0539 | 0.0435 | 0.0359 | 0.0271 | 0.0176 | 0.0038 | 0.0032 |

| 323.15 | 0.3207 | 0.1913 | 0.1566 | 0.1184 | 0.1000 | 0.0852 | 0.0708 | 0.0619 | 0.0500 | 0.0413 | 0.0311 | 0.0203 | 0.0044 | 0.0037 |

Data extracted from the Journal of Chemical & Engineering Data.[3]

Experimental Protocol: Equilibrium Solubility Determination

The solubility data presented above was determined using the saturated shake-flask method under atmospheric pressure (101.2 kPa).[4][5] This is a widely accepted and reliable method for measuring solid-liquid equilibrium.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed flask.

-

Equilibration: The flasks are placed in a temperature-controlled shaker bath and agitated at a constant temperature for a sufficient duration to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand undisturbed for a period to allow for the complete sedimentation of the undissolved solid.

-

Sampling: A sample of the clear supernatant liquid is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature and prevent precipitation.

-

Analysis: The concentration of this compound in the sampled solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Solid Phase Analysis: The solid phase in equilibrium with the saturated solution is analyzed, for instance by X-ray powder diffraction (XRPD), to confirm that no polymorphic transformation or solvation has occurred during the experiment.[4]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the saturated shake-flask method.

Conclusion

The solubility of this compound is highly dependent on the choice of solvent and the temperature. The provided quantitative data serves as a valuable resource for optimizing reaction conditions, designing crystallization processes, and developing formulations. The detailed experimental protocol offers a standardized approach for further solubility studies. This technical guide equips researchers, scientists, and drug development professionals with the necessary information to effectively handle and utilize this compound in their work.

References

Spectral Analysis of 2-Amino-6-chlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-Amino-6-chlorobenzoic acid (CAS No. 2148-56-3), a key intermediate in pharmaceutical and chemical synthesis. This document presents available quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and a logical workflow for spectral analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Note: While a ¹H NMR spectrum is available from Sigma-Aldrich, specific chemical shifts and coupling constants were not found in the public domain search results.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: A ¹³C NMR spectrum is referenced from R. Rupprecht, W. Bremser BASF Ludwigshafen (1985), but a detailed peak list is not publicly available.

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| Data not available in search results |

Note: FTIR and ATR-IR spectra are available from sources such as Wiley-VCH GmbH and Bio-Rad Laboratories, Inc., respectively. However, a quantitative list of absorption peaks was not found.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 171 | Base Peak | [M]⁺ (Molecular Ion) |

| 153 | High | [M - H₂O]⁺ |

| 126 | Medium | [M - COOH]⁺ |

Data obtained from GC-MS analysis by the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following are generalized experimental protocols applicable to the acquisition of spectral data for aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the this compound molecule.

Methodology:

-

Sample Preparation: A solution of this compound is prepared by dissolving 5-10 mg of the solid sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used to acquire the ¹H spectrum.

-

Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of aromatic and functional group protons (typically 0-12 ppm), and a relaxation delay to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal intensity.

-

A wider spectral width (e.g., 0-200 ppm) is required to cover the range of carbon chemical shifts. A longer acquisition time and a greater number of scans are generally necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Methodology (KBr Pellet Technique): [1]

-

Sample Preparation:

-

Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is ground to a very fine, homogeneous powder to minimize scattering of the infrared radiation.

-

The powder is then transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is first recorded.

-

The KBr pellet is placed in the sample holder, and the sample spectrum is acquired over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Multiple scans are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent is injected into the gas chromatograph. The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source, the gaseous analyte molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The high energy of the electron ionization process often causes the molecular ion to be in an excited state, leading to its fragmentation into smaller, characteristic charged fragments.

-

Mass Analysis: The ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Processing: The output is a mass spectrum, which is a plot of the relative abundance of ions versus their m/z ratio.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

This diagram outlines the process from sample preparation for each spectroscopic technique through to data analysis and final structural confirmation. Each pathway represents a distinct analytical method contributing to the overall characterization of the compound.

References

An In-depth Technical Guide to the Thermodynamic Stability of 2-Amino-6-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of 2-Amino-6-chlorobenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from established analytical techniques, data on structurally similar compounds, and general principles of thermal analysis. This approach offers valuable insights for researchers and professionals in drug development and materials science.

Introduction

This compound, a substituted aromatic compound, is a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. An understanding of its thermodynamic stability is paramount for ensuring safe handling, processing, and storage, as well as for optimizing manufacturing processes and predicting shelf-life. This guide explores the expected thermal behavior of this compound, drawing parallels with related aminobenzoic and chlorobenzoic acid isomers.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties form the baseline for understanding its thermal behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₇H₆ClNO₂ | --INVALID-LINK-- |

| Molecular Weight | 171.58 g/mol | --INVALID-LINK-- |

| Melting Point | 140 - 160 °C (range from various suppliers) | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Solubility | Soluble in methanol, ethanol; slightly soluble in water. | --INVALID-LINK-- |

Thermodynamic Stability Analysis: A Comparative Approach

A study on various aminobenzoic acid isomers revealed that their thermal stability and decomposition pathways are significantly influenced by the position of the substituent groups[2]. Most of the studied aminobenzoic acids exhibited sublimation before melting, and the presence of different isomers led to considerable variations in their thermal profiles[2]. For instance, 4-aminosalicylic acid was found to sublime at temperatures below its melting point and decarboxylate in its liquid form, while 5-aminosalicylic acid was significantly more stable[2].

Given these findings, it is plausible that this compound may also undergo sublimation upon heating. The close proximity of the amino, chloro, and carboxylic acid groups on the benzene (B151609) ring could lead to complex thermal decomposition pathways, potentially involving intramolecular reactions.

Table 2: Comparative Thermal Properties of Structurally Related Compounds

| Compound | Melting Point (°C) | Onset of Mass Loss (°C) | Decomposition Characteristics |

| Benzoic Acid | ~122 | ~85 (sublimation) | Sublimation/evaporation before significant decomposition.[2] |

| Salicylic Acid | ~159 | ~130 (sublimation) | Sublimation before decomposition.[2] |

| 3-Aminobenzoic Acid | ~178 | ~110 (sublimation) | Sublimation is the predominant thermal event.[2] |

| 4-Aminobenzoic Acid | ~188 | ~110 (sublimation) | Sublimation is the predominant thermal event.[2] |

| 4-Aminosalicylic Acid | 139-151 | Sublimes below melting point | Becomes less stable and decarboxylates in the liquid form.[2] |

| 5-Aminosalicylic Acid | ~280 | - | Far more stable and does not readily decarboxylate.[2] |

| 2-Chlorobenzoic Acid | ~142 | - | Decarboxylates at elevated temperatures.[3] |

Based on this comparative data, it is anticipated that this compound, with a melting point in the range of 140-160 °C, will likely exhibit sublimation at temperatures approaching its melting point. The presence of the ortho-amino group and a chlorine atom may influence the onset of decomposition, which could occur concurrently with or shortly after melting.

Experimental Protocols for Thermodynamic Stability Assessment

To definitively determine the thermodynamic stability of this compound, the following experimental protocols are recommended.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.

-

-

Data Analysis: Analyze the resulting heat flow versus temperature curve to determine the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion (area under the melting peak). Any exothermic events following the melting endotherm would indicate decomposition.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.

Methodology:

-

Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 500 °C at a heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge (50 mL/min) to ensure an inert atmosphere.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The resulting thermogram will indicate the temperature range of decomposition and the mass of any residual material.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow for the proposed experimental analysis.

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Potential Decomposition Pathways

While speculative without experimental data, the decomposition of this compound could proceed through several pathways. A likely primary decomposition step is decarboxylation, the loss of carbon dioxide, which is common for benzoic acid derivatives at elevated temperatures[3]. The presence of the amino and chloro groups could lead to subsequent or competing reactions, such as deamination or dehydrochlorination, resulting in a complex mixture of degradation products.

References

synthesis of 2-Amino-6-chlorobenzoic acid from 2-nitro-6-chlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-amino-6-chlorobenzoic acid from 2-nitro-6-chlorobenzoic acid, a critical transformation in the preparation of various pharmaceutical intermediates and other fine chemicals. This document provides a comparative overview of different synthetic methodologies, detailed experimental protocols, and quantitative data to aid researchers in selecting and implementing the most suitable process for their needs.

Introduction

The reduction of the nitro group in 2-nitro-6-chlorobenzoic acid to an amine is a key synthetic step that requires careful consideration of reagents and reaction conditions to achieve high yield and purity while preserving the chloro and carboxylic acid functionalities. Several methods have been established for this transformation, each with its own advantages and limitations. This guide will focus on three primary approaches: a high-yield method employing cerium(III) chloride and potassium bisulfite, and the more traditional reductions using iron in acidic media and tin(II) chloride.

Comparative Data of Synthetic Methods

The following table summarizes the quantitative data for different methods of synthesizing this compound. This allows for a direct comparison of reaction conditions, yields, and other critical parameters.

| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Cerium-mediated Reduction | 2-nitro-6-chlorobenzoic acid, CeCl₃, K₂S₂O₅, KCl, 2-methoxyphenol | Ethanol (B145695) | 65 | 5-8 | 80-90 | [1] |

| Iron Reduction (General) | 2-nitro-6-chlorobenzoic acid, Fe powder, Acetic Acid | Ethanol/Water | Reflux | 2-4 | Good | [2][3] |

| Tin(II) Chloride Reduction | 2-nitro-6-chlorobenzoic acid, SnCl₂·2H₂O, HCl | Ethanol | Room Temperature | 1-2 | High | [3] |

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature and offer a starting point for laboratory-scale synthesis.

Method 1: Cerium-mediated Reduction

This method provides high yields and is a newer approach to this specific transformation.

Materials:

-

2-nitro-6-chlorobenzoic acid (0.13 mol)

-

Cerium(III) chloride (CeCl₃) (0.16 mol)

-

4-hydroxy-3-methoxybenzene ethanol solution (0.19 mol)

-

Potassium chloride (KCl) solution (400-500 mL)

-

Potassium bisulfite (KHSO₃) solution (200 mL)

-

Diammonium hydrogen citrate (B86180) solution

-

Ethyl acetate (B1210297)

-

Brine

Procedure:

-

To a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add cerium(III) chloride (0.16 mol), 4-hydroxy-3-methoxybenzene ethanol solution (0.19 mol), and potassium chloride solution (400-500 mL).

-

Control the stirring speed at 160-190 rpm and raise the solution temperature to 60-65°C.

-

Slowly add a solution of 2-nitro-6-chlorobenzoic acid (0.13 mol) and the potassium bisulfite solution (200 mL).

-

Increase the stirring speed to 260-310 rpm and reflux the reaction mixture for 5-7 hours.

-

After the reaction is complete, cool the solution to 15-19°C to precipitate a solid.

-

Filter the mixture and add diammonium hydrogen citrate solution (150-180 mL) to the filtrate.

-

Concentrate the filtrate under reduced pressure to precipitate the crude product.

-

Filter the solid, dehydrate, and wash with brine and a pyridine solution.

-

Recrystallize the crude product from an ethyl acetate solution to obtain pure this compound crystals.[1]

Method 2: Reduction with Iron in Acetic Acid (General Protocol)

This is a classic and cost-effective method for nitro group reduction.

Materials:

-

2-nitro-6-chlorobenzoic acid

-

Iron powder

-

Glacial acetic acid

-

Ethanol

-

Water

-

Sodium hydroxide (B78521) (NaOH) solution

-

Ethyl acetate (EtOAc)

Procedure:

-

In a round-bottom flask, suspend 2-nitro-6-chlorobenzoic acid in a mixture of ethanol, water, and glacial acetic acid.

-

Add iron powder to the suspension.

-

Heat the mixture to reflux with stirring for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and filter to remove the iron residue. Wash the residue with ethyl acetate.

-

Neutralize the filtrate with a sodium hydroxide solution to a pH of approximately 8.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[2][3]

Method 3: Reduction with Tin(II) Chloride (General Protocol)

This method is known for its mild reaction conditions and good functional group tolerance.

Materials:

-

2-nitro-6-chlorobenzoic acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Potassium hydroxide (KOH) solution

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve 2-nitro-6-chlorobenzoic acid in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and a 2M potassium hydroxide solution.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.[3]

Reaction Pathway Visualization

The following diagram illustrates the general chemical transformation from the starting material to the final product.

Caption: Synthetic pathway for this compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to optimize these protocols based on their specific laboratory conditions and desired scale.

References

Potential Biological Activities of 2-Amino-6-chlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-chlorobenzoic acid, a halogenated derivative of anthranilic acid, serves as a versatile scaffold in medicinal chemistry. While direct and extensive biological data on the parent compound is limited in publicly available literature, its structural analogs and derivatives have demonstrated a wide spectrum of promising biological activities. This technical guide consolidates the existing knowledge on these derivatives to infer the potential therapeutic applications of this compound. The document covers putative anticancer, anti-inflammatory, and antimicrobial properties, supported by quantitative data from closely related compounds, detailed experimental methodologies, and visualizations of implicated signaling pathways. This guide aims to provide a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound is a small organic molecule featuring an amino group and a chlorine atom on a benzoic acid backbone. This substitution pattern offers unique electronic and steric properties, making it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. The presence of the chlorine atom, an electron-withdrawing group, can significantly influence the acidity of the carboxylic acid and the nucleophilicity of the amino group, thereby modulating its reactivity and potential biological interactions. This guide explores the latent biological potential of this compound by examining the established activities of its derivatives.

Potential Anticancer Activity

Derivatives of aminobenzoic acids have shown significant potential as anticancer agents. A notable example is 2-amino-3-chlorobenzoic acid, a close structural isomer of the title compound, which has demonstrated potent cytotoxic effects against human breast cancer cells.

Quantitative Data: Cytotoxicity of a Structural Isomer

The following table summarizes the cytotoxic activity of 2-amino-3-chlorobenzoic acid against the MDA-MB-231 human breast cancer cell line. This data suggests that chlorinated aminobenzoic acids are a promising class of compounds for further anticancer drug development.

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |

| 2-Amino-3-chlorobenzoic acid | MDA-MB-231 | 24 | 26 |

| 48 | 5 | ||

| 72 | 7.2 |

Data extrapolated from studies on 2-amino-3-chlorobenzoic acid.

Implicated Signaling Pathway: PI3K/AKT

The anticancer activity of 2-amino-3-chlorobenzoic acid has been linked to the modulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.[2] Inhibition of the PI3K/AKT pathway can lead to the induction of apoptosis in cancer cells.

Experimental Protocols

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This protocol is used to detect changes in the expression and phosphorylation of key proteins in a signaling pathway.

-

Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total PI3K, phospho-PI3K, total AKT, and phospho-AKT overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Potential Anti-inflammatory Activity

Derivatives of 2-aminobenzoic acid have been synthesized and evaluated for their anti-inflammatory properties. These compounds often act by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

-

Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

-

Grouping and Dosing: Divide the rats into groups: control (vehicle), standard drug (e.g., indomethacin), and test compound groups (various doses). Administer the test compounds orally or intraperitoneally.

-

Induction of Inflammation: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Potential Antimicrobial Activity

This compound is described as a reactive compound that can act as an antimicrobial agent by binding to the active site of enzymes, thereby inhibiting bacterial growth.[3] Studies on derivatives of 2-chlorobenzoic acid have provided quantitative data on their antimicrobial efficacy.

Quantitative Data: Antimicrobial Activity of 2-Chlorobenzoic Acid Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for synthesized derivatives of 2-chlorobenzoic acid against various microbial strains.

| Derivative | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |

| Ester Derivative 1 | 125 | 250 | 62.5 | >500 | >500 |

| Schiff Base 1 | 62.5 | 125 | 31.25 | 250 | 500 |

| Schiff Base 2 | 31.25 | 62.5 | 15.63 | 125 | 250 |

Data extrapolated from studies on 2-chlorobenzoic acid derivatives.

Experimental Protocols

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion

While direct experimental evidence for the biological activities of this compound is not extensively documented, the data available for its close structural analogs and derivatives strongly suggest its potential as a valuable scaffold for the development of novel therapeutic agents. The demonstrated anticancer, anti-inflammatory, and antimicrobial properties of related compounds provide a solid rationale for the synthesis and evaluation of a wider range of this compound derivatives. The experimental protocols and pathway information detailed in this guide offer a comprehensive framework for researchers to undertake such investigations, potentially leading to the discovery of new and effective drugs. Further studies are warranted to elucidate the specific molecular targets and mechanisms of action of compounds derived from this promising chemical entity.

References

The Versatile Scaffolding of 2-Amino-6-chlorobenzoic Acid in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-chlorobenzoic acid, also known as 6-chloroanthranilic acid, is a pivotal bifunctional building block in organic synthesis. Its unique substitution pattern—featuring an amino group, a carboxylic acid, and a halogen on an aromatic ring—provides a versatile platform for constructing a diverse array of complex molecules. The strategic placement of the chloro and amino groups imparts distinct reactivity, making it an invaluable precursor for the synthesis of various heterocyclic systems, particularly those with significant pharmacological activity. This technical guide details the physicochemical properties, core reactivity, and key synthetic transformations of this compound, with a focus on its application in the development of pharmaceuticals and agrochemicals. Detailed experimental protocols, quantitative data, and process diagrams are provided to serve as a comprehensive resource for professionals in the field.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline powder.[1][2] Its amphoteric nature, arising from the presence of both an acidic carboxylic group and a basic amino group, influences its solubility and reactivity.[2] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 2148-56-3 | [1][3][4] |

| Molecular Formula | C₇H₆ClNO₂ | [1][3][4] |

| Molecular Weight | 171.58 g/mol | [1][3][4] |

| Melting Point | 140 °C or 158-160 °C or 185-190 °C | [1][3][5] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Purity | ≥98% (by HPLC) | [1][6] |

| Solubility | Soluble in methanol, ethanol; slightly soluble in water | [1] |

| Storage | Store at 2°C - 8°C, keep dry, protect from light | [3][7] |

Spectroscopic data is crucial for the characterization of this compound and its derivatives. Comprehensive spectral information, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, is publicly available through databases such as PubChem and the NIST WebBook.[4][8]

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is dictated by its three functional groups. The amino group serves as a potent nucleophile, the carboxylic acid can be converted into various derivatives (esters, amides, acid chlorides), and the chloro substituent is a handle for cross-coupling and nucleophilic aromatic substitution reactions. The interplay between these groups allows for a wide range of synthetic transformations.

Key Synthetic Transformations and Protocols

This section details the principal reactions where this compound serves as a critical building block, including the synthesis of important heterocyclic scaffolds like acridones and quinazolines.

Ullmann Condensation for N-Phenylanthranilic Acid Derivatives

The Ullmann condensation is a classic copper-catalyzed C-N bond-forming reaction essential for synthesizing N-phenylanthranilic acids, which are direct precursors to acridones.[9] The reaction involves the coupling of an aryl halide with an amine.[10] While traditionally requiring harsh conditions, modern protocols, including microwave-assisted methods, have made this transformation more efficient.[11][12][13]

Experimental Protocol: Synthesis of N-phenylanthranilic acid

This protocol is adapted from the general procedure for Ullmann condensation to produce acridone (B373769) precursors.[14][15]

-

Setup : In a round-bottomed flask fitted with a reflux condenser, combine this compound (1 equiv.), the desired aniline (1.5-2 equiv.), anhydrous potassium carbonate (1.5 equiv.), and a catalytic amount of copper oxide or copper(I) iodide (0.05-0.1 equiv.).

-

Reaction : Add a high-boiling solvent such as DMF. Heat the mixture to reflux (typically 120-160 °C) for 2-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : After cooling to room temperature, pour the reaction mixture into water and acidify with concentrated HCl to precipitate the product.

-

Purification : Filter the crude solid, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure N-phenylanthranilic acid derivative.

| Reactants | Catalyst/Base | Conditions | Product | Yield | Reference |

| o-Chlorobenzoic acid, Aniline | CuO / K₂CO₃ | Reflux, 2h | N-Phenylanthranilic Acid | 82-93% | [14] |

| 2-Chlorobenzoic acid, 2-Aminopyridine | Cu / K₂CO₃ | Microwave (400W), 5 min | 2-[(2-Pyridinyl)amino]benzoic acid | 75% | [12] |

| 2-Chlorobenzoic acid, 2-Aminothiazole | Cu/CuI, Pyridine | Ultrasound (300W), 15 min | 2-(1,3-Thiazol-2-ylamino)benzoic acid | >90% | [11] |

Intramolecular Cyclization: Synthesis of Acridones

Acridone and its derivatives are a class of compounds with significant biological activities, including anticancer and antimicrobial properties.[9][15] They are typically synthesized via an acid-catalyzed intramolecular cyclization of N-phenylanthranilic acids.

Experimental Protocol: Synthesis of Acridone from N-Phenylanthranilic Acid

This procedure is based on well-established methods for acridone synthesis.[14][16]

-

Setup : Dissolve the N-phenylanthranilic acid derivative (1 equiv.) in a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), in a flask.

-

Reaction : Heat the solution, for instance on a steam bath, typically at 100 °C for 1-4 hours.[14][16]

-

Work-up : Carefully pour the hot acid solution into a large volume of boiling water or onto crushed ice to precipitate the acridone product.

-

Purification : Collect the yellow precipitate by filtration. Neutralize any remaining acid by boiling the solid in a sodium carbonate solution. Filter, wash with water, and dry. The crude acridone can be further purified by recrystallization if necessary.[14]

| Starting Material | Cyclization Agent | Conditions | Product | Yield | Reference |

| N-Phenylanthranilic acid | Conc. H₂SO₄ | 100 °C, 4h | Acridone | 90-95% | [14] |

| 2-(4-Acetylphenylamino)benzoic acid | PPA | 100 °C, 1h | 2-Acetylacridin-9(10H)-one | - | [16] |

| N-phenylanthranilic acids | Fe(OTf)₂ / DCME | 80 °C, 3h | Substituted Acridones | 90% | [17] |

Synthesis of Quinazoline (B50416) Derivatives

Quinazolines and their analogues are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[18][19] this compound is an excellent starting material for these heterocycles. One common route involves the initial conversion to an N-acyl derivative followed by cyclization with an ammonia (B1221849) source.

Experimental Protocol: Synthesis of 2-Chloro-4-amino-6,7-dimethoxyquinazoline (Illustrative)

While not starting from this compound, this patented protocol for a related quinazoline illustrates the key cyclization step which is broadly applicable.[20]

-

Precursor Synthesis : Synthesize the appropriate N-cyano carbamide intermediate from the corresponding aniline.

-

Cyclization : Treat the intermediate (1 equiv.) with a mixture of phosphorus pentachloride (1-2 equiv.) and phosphorus oxychloride (20-60 equiv.).

-

Reaction : Heat the reaction mixture at a temperature ranging from 10-120 °C for 2-5 hours.

-

Hydrolysis & Work-up : After the reaction, perform a hydrolysis step using an acid such as formic or hydrochloric acid at 10-100 °C. The product is then isolated.

| Precursor(s) | Reagents | Key Features | Product Class | Reference(s) |

| 2-Aminobenzonitriles | DMF-DMA, then ArNH₂ | Can be microwave-assisted | 4-Amino-quinazolines | [19] |

| 2-Aminobenzophenones, Benzylamines | I₂ / O₂ | Metal- and solvent-free | Quinazolines | [18] |

| N-Acylanthranilic acids, 2-Amino acetamides | POCl₃ | Microwave-assisted | 2,3-Disubstituted quinazolin-4(3H)-ones | [21] |

Applications in Drug Discovery and Agrochemicals

The structural motifs accessible from this compound are prevalent in many biologically active compounds.

-

Pharmaceuticals : This building block is an intermediate in the synthesis of various pharmaceuticals.[1][22] It has been specifically cited as a key intermediate for the antibiotic dicloxacillin (B1670480).[23] Its derivatives are used to create anti-inflammatory and analgesic drugs.[22] The quinazoline core, readily synthesized from this precursor, is central to many kinase inhibitors used in cancer therapy.[18][19]

-

Agrochemicals : this compound is a reagent used in the synthesis of the herbicide pyrithiobac-sodium.[7] It is also generally involved in the formulation of various herbicides and pesticides.[22]

Case Study: Kinase Inhibitors in Oncology

Many modern cancer therapies target specific protein kinases. The 4-aminoquinazoline scaffold is a well-established "pharmacophore" for ATP-competitive kinase inhibition. Drugs like Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR), feature this core structure. The synthesis of such molecules often relies on precursors structurally related to this compound.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its trifunctional nature allows for the efficient construction of diverse and complex molecular architectures, particularly N-heterocycles like acridones and quinazolines. These scaffolds are of paramount importance in the fields of medicinal chemistry and agrochemicals. The established reactivity of this compound, coupled with modern synthetic methods such as microwave-assisted reactions and palladium-catalyzed cross-couplings, ensures its continued relevance and application in both academic research and industrial drug development. This guide provides a foundational resource for chemists to leverage the full synthetic potential of this important intermediate.

References

- 1. agrochemx.com [agrochemx.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 2148-56-3 | FA38608 [biosynth.com]

- 4. This compound | C7H6ClNO2 | CID 75071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 2148-56-3 [chemicalbook.com]

- 6. This compound 98 2148-56-3 [sigmaaldrich.com]

- 7. goldbio.com [goldbio.com]

- 8. This compound [webbook.nist.gov]

- 9. jocpr.com [jocpr.com]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. ptfarm.pl [ptfarm.pl]

- 16. juniperpublishers.com [juniperpublishers.com]

- 17. arkat-usa.org [arkat-usa.org]

- 18. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 19. scielo.br [scielo.br]

- 20. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 21. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 22. chemimpex.com [chemimpex.com]

- 23. CN105801443A - Synthesis method of dicloxacillin drug intermediate this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Amino-6-chlorobenzoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-chlorobenzoic acid, a substituted anthranilic acid derivative, has emerged as a valuable building block in synthetic organic chemistry. This technical guide provides a comprehensive overview of its discovery, historical development, physicochemical properties, and key synthetic methodologies. Detailed experimental protocols for its preparation and characterization are presented, alongside a discussion of its significant applications in the pharmaceutical, agrochemical, and dye industries. Notably, this guide elucidates the compound's role as a crucial intermediate in the synthesis of various bioactive molecules and functional materials.

Introduction

This compound, also known by its synonym 6-chloroanthranilic acid, is an aromatic organic compound featuring a benzoic acid scaffold substituted with an amino group and a chlorine atom at positions 2 and 6, respectively.[1][2] This unique substitution pattern imparts specific reactivity and properties that have been harnessed in a multitude of chemical syntheses. While its initial discovery is not widely documented in readily available literature, its synthesis was first reported in the mid-20th century, likely as part of the broader exploration of halogenated aromatic compounds for use as intermediates in the burgeoning chemical industry. The presence of both an acidic carboxylic group and a basic amino group, coupled with the electronic effects of the chlorine substituent, makes it a versatile precursor for a range of chemical transformations.

Physicochemical Properties

This compound is typically a white to off-white or light yellow crystalline powder.[3][4] A summary of its key quantitative properties is provided in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆ClNO₂ | [5] |

| Molecular Weight | 171.58 g/mol | [5] |

| Melting Point | 158-160 °C | [3] |

| CAS Number | 2148-56-3 | [2] |

| Appearance | White to off-white/light yellow crystalline powder | [3][4] |

| Solubility | Sparingly soluble in water; Soluble in methanol. | [3][4] |

Historical Synthesis and Modern Preparative Methods

The synthesis of this compound has evolved, with several methods being reported in the literature. The most common and historically significant approaches are detailed below.

Reduction of 2-Chloro-6-nitrobenzoic Acid

A prevalent and efficient method for the preparation of this compound involves the reduction of the corresponding nitro compound, 2-chloro-6-nitrobenzoic acid.[2][6] This transformation can be achieved using various reducing agents.

A general workflow for this synthetic approach is presented below:

Caption: General workflow for the synthesis of this compound via reduction.

Ullmann Condensation

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, represents another important route for the synthesis of arylamines.[7] While not as commonly cited for this specific compound, the principles of the Ullmann reaction are applicable for the formation of the C-N bond in this compound from a suitable precursor.[8]

The logical relationship of the key components in an Ullmann condensation is as follows:

Caption: Key components and their relationship in the Ullmann condensation for C-N bond formation.

Experimental Protocols

Synthesis of this compound via Reduction of 2-Chloro-6-nitrobenzoic Acid

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.

Materials:

-

2-Chloro-6-nitrobenzoic acid

-

Iron powder (Fe)

-

Concentrated Hydrochloric acid (HCl)

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 2-chloro-6-nitrobenzoic acid (1 equivalent) in a mixture of ethanol and water is prepared.

-

Iron powder (excess, e.g., 3-5 equivalents) is added to the suspension.

-

The mixture is heated to reflux, and concentrated hydrochloric acid is added portion-wise.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The aqueous residue is neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8, at which point the product precipitates.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

The final product is dried under vacuum to yield this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Analytical Workflow:

Caption: A typical analytical workflow for the characterization of this compound.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the benzene (B151609) ring.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule, with chemical shifts indicative of their electronic environment.[5]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, the O-H stretching of the carboxylic acid, the C=O stretching of the carboxyl group, and C-Cl stretching.[5][9]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (171.58 g/mol ), along with a characteristic isotopic pattern due to the presence of the chlorine atom.[5]

Applications

This compound serves as a key intermediate in the synthesis of a variety of commercially important products.

-

Pharmaceuticals: It is a precursor for the synthesis of anti-inflammatory and analgesic drugs.[10] Its structure is a component of several more complex active pharmaceutical ingredients.

-

Agrochemicals: This compound is utilized in the production of certain herbicides and pesticides.[10] For instance, it is a reagent in the synthesis of pyrithiobac-sodium, a herbicide.[11]

-

Dyes and Pigments: The aromatic amine functionality makes it a suitable starting material for the synthesis of various dyes and pigments.[10]

-

Research Reagent: In a laboratory setting, it is used as a versatile reagent in organic synthesis and for the development of novel compounds with potential biological activities.[12] Its antimicrobial properties have also been noted, with suggestions that it may act by inhibiting enzyme function.

Conclusion

This compound, since its emergence in the mid-20th century, has proven to be a compound of significant utility in synthetic chemistry. Its straightforward preparation from readily available starting materials, combined with its versatile reactivity, has solidified its role as a key intermediate in the production of a diverse range of valuable products. For researchers and professionals in drug discovery and materials science, a thorough understanding of the properties and synthetic methodologies associated with this compound is essential for the development of new and improved chemical entities. Future research may continue to uncover novel applications for this versatile molecule and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 2148-56-3 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C7H6ClNO2 | CID 75071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents [patents.google.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. goldbio.com [goldbio.com]

- 12. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Safe Handling of 2-Amino-6-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 2-Amino-6-chlorobenzoic acid (CAS No. 2148-56-3), a compound commonly utilized in organic synthesis and as a reagent in peptide chemistry. Adherence to these guidelines is crucial to ensure a safe laboratory environment and to mitigate potential risks associated with its handling.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound presents the following hazards:

-

Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2][3]

GHS Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 2148-56-3 | [3] |

| Molecular Formula | C₇H₆ClNO₂ | [3] |

| Molecular Weight | 171.58 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 158-160 °C | [5] |

| Solubility | Sparingly soluble in water | [4] |

Exposure Controls and Personal Protection

To minimize exposure to this compound, the following engineering controls and personal protective equipment (PPE) should be utilized.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust formation.[1][2]

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

| PPE Type | Specifications | References |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. | [1][2] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | [1][2] |

| Respiratory Protection | If dust is generated, a NIOSH-approved N95 dust mask or higher-level respirator should be worn. | [3] |

Safe Handling and Storage Procedures

Proper handling and storage are essential to prevent accidents and maintain the integrity of the compound.

Handling

-

Avoid contact with skin and eyes.[1]

-

Avoid breathing dust.[2]

-

Use non-sparking tools to prevent ignition sources.[1]

-

Handle in accordance with good industrial hygiene and safety practices.[2]

Storage

-

Some sources recommend storing desiccated at -20°C or at room temperature, protected from light.[6][7]

-

Store away from incompatible materials such as strong oxidizing agents.[2]

First Aid Measures

In the event of exposure, immediate first aid is critical.

| Exposure Route | First Aid Procedure | References |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention. | [1][2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. | [1][2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. | [1][2] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. | [1] |

Accidental Release Measures

In case of a spill, follow these procedures:

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 3.2. Avoid breathing dust.

-

Environmental Precautions: Prevent the spill from entering drains or waterways.

-

Containment and Cleanup: Carefully sweep up the spilled material and place it in a suitable, labeled container for disposal. Avoid generating dust. Clean the spill area with soap and water.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[1][2] Do not dispose of it in drains or the environment.

Toxicological Information

There is currently no specific quantitative data available for the acute toxicity (LD50 or LC50) of this compound.[8] The toxicological properties have not been fully investigated.[2] The known health effects are irritation to the skin, eyes, and respiratory system.

Experimental Protocols: Safe Handling in a Research Context

While specific, detailed handling protocols are not widely published, synthesis procedures for this compound and related compounds provide insights into its safe use in a laboratory setting.

General Workflow for Handling in Synthesis:

-

Preparation:

-

Conduct a thorough risk assessment before starting any new procedure.

-

Ensure all necessary PPE is available and in good condition.

-

Set up the experiment in a certified chemical fume hood.

-

-

Reagent Handling:

-

Weigh the solid this compound in the fume hood to minimize dust inhalation.

-

Use appropriate glassware and equipment that are clean and dry.

-

When dissolving the compound, add it slowly to the solvent to avoid splashing. Common solvents used in synthesis include ethanol (B145695) and ethyl acetate.

-

-

Reaction:

-

If the reaction requires heating, use a well-controlled heating mantle and monitor the temperature closely.

-